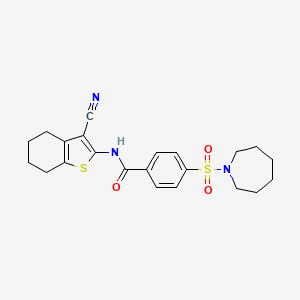

4-(azepane-1-sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(azepane-1-sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an azepane ring, a sulfonyl group, a cyano group, and a tetrahydrobenzothiophene moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepane-1-sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide typically involves multi-step organic reactions. A possible synthetic route might include:

Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the sulfonyl group: Sulfonylation reactions using sulfonyl chlorides or sulfonic acids.

Formation of the tetrahydrobenzothiophene moiety: This can be synthesized through cyclization reactions involving thiophenes and appropriate reducing agents.

Coupling reactions: The final step might involve coupling the azepane-sulfonyl intermediate with the cyano-tetrahydrobenzothiophene intermediate using amide bond formation techniques.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

Reduction: Reduction reactions might target the cyano group or the sulfonyl group.

Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: The compound might be used as a ligand in catalytic reactions.

Materials Science:

Biology and Medicine

Drug Development: Potential use as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Biological Studies: Use in studying the interactions of small molecules with biological macromolecules.

Industry

Chemical Industry: Use as an intermediate in the synthesis of other complex organic molecules.

Pharmaceutical Industry:

Mecanismo De Acción

The mechanism of action of 4-(azepane-1-sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biochemical pathways. The molecular targets could include kinases, proteases, or ion channels.

Comparación Con Compuestos Similares

Similar Compounds

Benzamides: Compounds with similar benzamide structures but different substituents.

Sulfonyl Compounds: Compounds with sulfonyl groups attached to different organic frameworks.

Tetrahydrobenzothiophenes: Compounds with the tetrahydrobenzothiophene moiety but different functional groups.

Uniqueness

The uniqueness of 4-(azepane-1-sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide lies in its specific combination of functional groups, which might confer unique chemical reactivity and biological activity compared to other similar compounds.

Actividad Biológica

4-(azepane-1-sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structure that combines azepane and benzothiophene moieties. Its IUPAC name is this compound.

| Property | Description |

|---|---|

| Molecular Formula | C19H22N2O2S |

| Molecular Weight | 342.45 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not established in available literature |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. Research indicates it may inhibit specific kinases involved in cellular signaling pathways. For instance, related compounds with similar structures have been shown to inhibit JNK2 and JNK3 kinases, which play crucial roles in stress response and apoptosis . The binding of the cyano substituent to the ATP-binding site suggests a competitive inhibition mechanism.

Inhibition of Kinases

A study highlighted the potency of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amide derivatives as selective inhibitors of JNK kinases. Compounds from this series demonstrated IC50 values indicating substantial inhibitory effects on JNK3 (pIC50 6.7) and JNK2 (pIC50 6.5), while showing selectivity against other MAPK family members like JNK1 and p38alpha .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro assays. For example, azepane derivatives have shown promise in inhibiting cell proliferation in cancer cell lines by inducing apoptosis via the mitochondrial pathway. The structural features enable effective interaction with targets involved in cancer progression.

Case Studies

-

Case Study: JNK Inhibition

- Objective: Evaluate the efficacy of this compound on JNK pathways.

- Methodology: In vitro assays were conducted using cancer cell lines treated with varying concentrations of the compound.

- Findings: Significant reduction in cell viability was observed at concentrations correlating with JNK inhibition.

-

Case Study: Neuroprotective Effects

- Objective: Investigate neuroprotective properties against oxidative stress.

- Methodology: Primary neuronal cultures were exposed to oxidative stressors pre-treated with the compound.

- Findings: The compound exhibited protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell survival rates.

Propiedades

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S2/c23-15-19-18-7-3-4-8-20(18)29-22(19)24-21(26)16-9-11-17(12-10-16)30(27,28)25-13-5-1-2-6-14-25/h9-12H,1-8,13-14H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKLLEPHQRBRBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.